molecular formula C6H7Br2N3 B1315517 3,5-dibromo-N,N-dimethylpyrazin-2-amine CAS No. 84539-07-1

3,5-dibromo-N,N-dimethylpyrazin-2-amine

Cat. No.: B1315517
CAS No.: 84539-07-1
M. Wt: 280.95 g/mol
InChI Key: VZBCSKITGQNOCM-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7Br2N3. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and two methyl groups attached to the nitrogen atom at the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-N,N-dimethylpyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes that influence protein function. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, it may upregulate or downregulate the expression of certain genes, thereby affecting protein synthesis and cellular function. Moreover, this compound can alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions can induce conformational changes in the target molecules, affecting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C . Its activity may decrease over time due to degradation processes. Long-term exposure to the compound can lead to cumulative effects on cellular function, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses. For instance, high doses of this compound may cause oxidative stress, inflammation, or other toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic fluxes, altering the levels of specific metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular distribution of this compound can also impact its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine typically involves the bromination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives.

Scientific Research Applications

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N,N-dimethylpyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine.

    3,5-Difluoro-N,N-dimethylpyrazin-2-amine: Contains fluorine atoms instead of bromine.

    3,5-Diiodo-N,N-dimethylpyrazin-2-amine: Iodine atoms replace the bromine atoms.

Uniqueness

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly useful in various synthetic and research applications.

Properties

IUPAC Name

3,5-dibromo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCSKITGQNOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518081
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-07-1
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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